Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate

Acetyl-CoA Carboxylase ACC2 Selectivity Spirochromanone SAR

CAS 877811-32-0 occupies a unique and underexplored chemical space within the spiro[chroman-2,4'-piperidine]-4-one pharmacophore class. The 1'-ethyl oxoacetate group provides hydrogen-bonding and steric properties that cannot be replicated by methyl, acetyl, sulfonamide, or unsubstituted congeners—substitutions that have been shown to drive >10-fold differentials in ACC2 inhibition (IC₅₀ as low as 11 nM) and cytotoxicity (IC₅₀ 0.31–47.05 μM). Procuring this specific compound enables head-to-head ACC1/ACC2 selectivity profiling against CP-640186, MTT-based cytotoxicity SAR expansion, and evaluation of antibacterial fatty acid synthesis inhibition. Choosing a generic spirochromanone-piperidine surrogate risks obtaining fundamentally altered—and likely inferior—biological activity.

Molecular Formula C17H19NO5
Molecular Weight 317.341
CAS No. 877811-32-0
Cat. No. B2520389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate
CAS877811-32-0
Molecular FormulaC17H19NO5
Molecular Weight317.341
Structural Identifiers
SMILESCCOC(=O)C(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2
InChIInChI=1S/C17H19NO5/c1-2-22-16(21)15(20)18-9-7-17(8-10-18)11-13(19)12-5-3-4-6-14(12)23-17/h3-6H,2,7-11H2,1H3
InChIKeyGKYQJUHSEFWUES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate (CAS 877811-32-0): A Spirocyclic Acetyl-CoA Carboxylase Pharmacophore for Metabolic & Oncologic Research Procurement


Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate (CAS 877811-32-0, MW 317.34, C₁₇H₁₉NO₅) is a spirocyclic small molecule belonging to the spiro[chroman-2,4'-piperidine]-4-one pharmacophore class [1]. This scaffold is validated across multiple therapeutic areas, most prominently as a core for acetyl-CoA carboxylase (ACC) inhibition, where congeneric derivatives have demonstrated activity in the low nanomolar range in vitro and increased whole-body fat oxidation in murine models in vivo [2]. The compound features an ethyl oxoacetate substituent at the piperidine 1'-position, rendering it chemically distinct from hydroxyl, methoxy, or sulfonamide-substituted congeners within the class—a substitution pattern that directly determines ACC isoform selectivity, cytotoxic potency, and downstream pathway engagement [3].

Why the 1'-Ethyl Oxoacetate Substituent on CAS 877811-32-0 Cannot Be Interchanged with Generic Spirochromanone-Piperidine Analogs


Within the spiro[chroman-2,4'-piperidine] chemical space, subtle variations at the piperidine 1'-position produce large, non-linear shifts in both target potency and biological phenotype. The established SAR demonstrates that 1'-carbonyl-linked substituents directly govern ACC inhibitory activity: compounds bearing a 5-methoxy-4-oxospiro core with a 1'-ylcarbonyl-indole group achieve ACC2 IC₅₀ values as low as 11 nM, while simple 1'-unsubstituted or N-methyl derivatives are orders of magnitude less potent [1]. Similarly, in cytotoxic screening, a sulfonyl spacer at the 1'-position conferred IC₅₀ values of 0.31–5.62 μM against MCF-7, A2780, and HT-29 cells, whereas trimethoxyphenyl substitution at the same position yielded 18.77–47.05 μM—a >10-fold differential [2]. CAS 877811-32-0's ethyl oxoacetate group occupies a distinct physicochemical and steric space (clogP, polar surface area, hydrogen-bonding capacity) that cannot be replicated by methyl, acetyl, sulfonamide, or unsubstituted congeners. Substituting this specific compound with a generic spirochromanone-piperidine therefore risks obtaining a molecule with fundamentally altered—and likely inferior—biological activity [3].

Quantitative Differentiation Evidence for Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate (CAS 877811-32-0) Against In-Class Comparators


Structural Differentiation: 1'-Ethyl Oxoacetate vs. 1'-Carbonyl-Indole Substituents Dictates ACC2 Isoform Engagement Window

The closest structurally characterized ACC-active analogs to CAS 877811-32-0 are the 1'-ylcarbonyl derivatives reported by Shinde et al. (2009) and curated in BindingDB/ChEMBL. The 5-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-ylcarbonyl-indole derivative (CHEMBL1089529) achieves ACC2 IC₅₀ = 11 nM and ACC1 IC₅₀ = 43 nM in recombinant human/rat enzyme assays, representing a ~4-fold ACC2 preference [1]. By contrast, the core spiro[chroman-2,4'-piperidine]carbonyl series (compounds 50) lacking optimized 1'-substituents exhibited only 16–64% inhibition at 10 μM—corresponding to estimated IC₅₀ values >1 μM [2]. CAS 877811-32-0's ethyl oxoacetate group presents a hydrogen-bond-accepting ester carbonyl adjacent to the piperidine nitrogen, creating a distinct electrostatic surface relative to the aromatic indole-carbonyl of CHEMBL1089529. This structural divergence predicts an altered ACC1/ACC2 selectivity ratio and different CT-domain binding interactions, as established by X-ray crystallography of related spirocyclic ACC2 inhibitors [3]. Direct head-to-head ACC inhibition data for CAS 877811-32-0 itself are not yet published in peer-reviewed literature; the above represents cross-study comparable class-level inference based on the most structurally proximate analogs.

Acetyl-CoA Carboxylase ACC2 Selectivity Spirochromanone SAR Fatty Acid Oxidation

Cytotoxic Potency Window: 1'-Substituent Type Determines Anticancer Activity Span Across MCF-7, A2780, and HT-29 Cell Lines

Abdelatef et al. (2018) systematically evaluated spiro[chroman-2,4'-piperidin]-4-one derivatives with varying 1'-substituents for cytotoxicity against MCF-7 (breast), A2780 (ovarian), and HT-29 (colorectal) cancer cell lines by MTT assay. Compound 16 (bearing a sulfonyl spacer at the 1'-position) exhibited the most potent activity with IC₅₀ values of 0.31–5.62 μM across the panel, while compound 15 (trimethoxyphenyl-substituted) was the least potent at 18.77–47.05 μM [1]. The activity differential between optimal and suboptimal 1'-substituents exceeds 15-fold. CAS 877811-32-0's ethyl oxoacetate group differs from both the sulfonyl linker (compound 16) and the trimethoxyphenyl group (compound 15) in electronic character, steric bulk, and hydrogen-bonding profile, positioning it as a distinct vector for probing the 1'-substituent-cytotoxicity SAR. In a separate study, spirochromanone derivatives bearing quinoline moieties exhibited ACC1 IC₅₀ = 189 nM and ACC2 IC₅₀ = 172 nM (compound 7a), comparable to the positive control [2], further demonstrating the sensitivity of this scaffold's biological output to peripheral substitution. Direct cytotoxicity data for CAS 877811-32-0 are not available in the published literature; this evidence constitutes cross-study comparable class-level inference.

Anticancer Agents Cytotoxicity Apoptosis Induction Spirochromanone

Class-Validated In Vivo Pharmacodynamic Benchmark: Spirochromanone ACC Inhibitors Increase Whole-Body Fat Oxidation in Murine Models

The spiro[chroman-2,4'-piperidin]-4-one class has been validated in vivo: compound 38j from the Shinde et al. (2009) series reduced the respiratory quotient (RQ) in C57BL/6J mice, demonstrating increased whole-body fat oxidation even in the presence of a high-carbohydrate diet [1]. This pharmacodynamic response is the direct consequence of ACC inhibition, which lowers hepatic malonyl-CoA levels and de-represses mitochondrial fatty acid oxidation [2]. CP-640186, a structurally related ACC inhibitor, has shown ED₅₀ values of 13, 11, and 4 mg/kg for inhibition of fatty acid synthesis in Sprague-Dawley rats, CD1 mice, and ob/ob mice, respectively . CAS 877811-32-0, as a member of this validated pharmacophore class carrying a unique 1'-ethyl oxoacetate substituent, represents a procurement opportunity for laboratories seeking to explore whether this specific substitution vector retains or improves upon the in vivo pharmacodynamic signature established by 38j and CP-640186. No direct in vivo data for CAS 877811-32-0 are available; this is class-level inference.

In Vivo Pharmacodynamics Respiratory Quotient Fatty Acid Oxidation Metabolic Disease

HDAC Inhibitory Potential: Spiro[chromane-2,4'-piperidine] Hydroxamic Acid Derivatives Demonstrate Nanomolar Class Activity with Oral Bioavailability

The spiro[chromane-2,4'-piperidine] scaffold has demonstrated activity beyond ACC inhibition. Spiro[chromane-2,4'-piperidine]hydroxamic acid derivatives inhibit histone deacetylase (HDAC) enzymes with IC₅₀ values around 100 nM, and compound 30d showed good oral bioavailability and tumor growth inhibition in an HCT-116 murine xenograft model [1]. This dual ACC/HDAC target engagement potential, mediated through the spirocyclic chromane-piperidine core and modulated by the nature of the N-substituent, expands the relevant biological space for CAS 877811-32-0 beyond metabolic disease into oncology. The ethyl oxoacetate group at the 1'-position provides a distinct hydrogen-bonding surface that could influence zinc-binding group interactions at HDAC catalytic sites differently than the hydroxamic acid congeners. No direct HDAC inhibition data for CAS 877811-32-0 exist; this is class-level inference based on core scaffold promiscuity.

HDAC Inhibition Epigenetics Anticancer Spirochromane

Patent Landscape Confirms Industrial Investment in 1'-Substituted Spirochromanone-Piperidines as ACC Inhibitors with Therapeutic Claims Spanning Metabolic, Neoplastic, and Infectious Diseases

Multiple patent families explicitly claim spirochromanone derivatives with variable 1'-substituents as ACC inhibitors for treating vascular, neurological, metabolic, neoplastic, and infectious diseases [1]. The Torrent Pharmaceuticals patent series (e.g., AU2008205638B2, WO2008088688) describes spirochromanone derivatives as ACC1 and/or ACC2 inhibitors, with exemplified compounds demonstrating in vitro ACC inhibition [2]. Recently, Liu et al. (2023) disclosed 58 novel spiro[chromanone-2,4'-piperidine]-4-one derivatives as fatty acid synthesis inhibitors in bacterial pathogens, with lead compound B14 achieving EC₅₀ values of 0.78–3.48 μg/mL against multiple pathogenic strains and mechanistic validation via qRT-PCR showing interference with ACC, ACP, and Fab family gene expression [3]. This expanding patent and publication landscape confirms sustained industrial and academic investment in the spirochromanone-piperidine scaffold, where 1'-substituent diversity is a primary axis of intellectual property differentiation. CAS 877811-32-0's ethyl oxoacetate group occupies a distinct and under-explored substitution space relative to the patented chemical matter.

Patent Analysis ACC Inhibitor Spirochromanone Therapeutic Pipeline

High-Impact Procurement Scenarios for Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate (CAS 877811-32-0)


ACC Isoform Selectivity SAR: Probing the 1'-Ethyl Oxoacetate Vector for ACC1 vs. ACC2 Discrimination

Laboratories engaged in ACC inhibitor optimization can deploy CAS 877811-32-0 as a structurally distinct entry point into the spirochromanone-piperidine SAR landscape. The 1'-ethyl oxoacetate group provides unique hydrogen-bonding and steric properties relative to the indole-carbonyl (ACC2 IC₅₀ = 11 nM) and sulfonamide (cytotoxic IC₅₀ = 0.31–5.62 μM) congeners already characterized [1]. Head-to-head ACC1/ACC2 profiling of CAS 877811-32-0 against CP-640186 (ACC1 IC₅₀ = 53 nM, ACC2 IC₅₀ = 61 nM) would quantify the selectivity shift imparted by this substitution [2]. This application is directly supported by the class-level evidence of nanomolar ACC inhibition and the established SAR sensitivity to 1'-substituent variation.

Anticancer Cytotoxicity Screening: Mapping the 1'-Substituent-Cytotoxicity Relationship Across Solid Tumor Panels

Given the >15-fold cytotoxicity differential documented between optimal (compound 16, sulfonyl: IC₅₀ = 0.31–5.62 μM) and suboptimal (compound 15, trimethoxyphenyl: IC₅₀ = 18.77–47.05 μM) 1'-substituents in MCF-7, A2780, and HT-29 panels [3], CAS 877811-32-0 represents an underexplored substitution vector for cytotoxicity SAR expansion. Procurement enables direct MTT-based potency ranking against the published compound series, with apoptosis (Annexin V/PI) and cell cycle (sub-G1, G2-M arrest) follow-up assays guided by compound 16's established mechanistic profile. This scenario is grounded in the cross-study comparable evidence from Abdelatef et al. (2018).

Antibacterial Fatty Acid Synthesis Inhibition: Evaluating Spirochromanone-Piperidines Against Pathogenic Strains

The 2023 disclosure by Liu et al. that spiro[chromanone-2,4'-piperidine]-4-one derivatives inhibit bacterial fatty acid synthesis (compound B14: EC₅₀ = 0.78–3.48 μg/mL; ACC/ACP/Fab gene downregulation confirmed by qRT-PCR) [4] establishes an entirely new application domain for this scaffold class. CAS 877811-32-0 can be screened against the same pathogenic panel (including drug-resistant strains) to determine whether the 1'-ethyl oxoacetate modification retains or enhances antibacterial potency. Membrane permeability, lipid content reduction (GC-MS), and membrane integrity (TEM imaging) endpoints are directly transferable from the Liu et al. protocol. This scenario is supported by class-level inference from the 2023 antibacterial study.

Chemical Biology Tool Compound: Investigating ACC-Dependent vs. ACC-Independent Mechanisms Through 1'-Substituent Pharmacophore Walking

The spirochromanone-piperidine core has demonstrated engagement with ACC, HDAC, and fatty acid synthesis pathways depending on substitution pattern [1][5]. CAS 877811-32-0, with its ethyl oxoacetate moiety, can serve as a chemical biology probe to dissect whether biological effects observed with other class members are ACC-dependent (via malonyl-CoA measurement, fatty acid oxidation assays) or mediated through alternative targets (HDAC activity assays, gene expression profiling). This tool compound approach is particularly valuable given the scaffold's demonstrated in vivo pharmacodynamic activity (compound 38j RQ reduction in mice) and oral bioavailability precedent (compound 30d). This scenario is supported by class-level evidence across multiple target engagement studies.

Quote Request

Request a Quote for Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.